molecular formula C17H22N2O2 B2976429 N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide CAS No. 1355520-71-6

N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide

Cat. No. B2976429
CAS RN: 1355520-71-6
M. Wt: 286.375
InChI Key: MLDMUBHYMHBGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered by researchers at the University of Queensland, Australia, and has shown promising results in preclinical studies as a potential cancer treatment.

Mechanism of Action

N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide selectively inhibits RNA polymerase I transcription by binding to a specific DNA sequence within the rDNA promoter. This leads to the disruption of the formation of the transcription initiation complex and the suppression of ribosome biogenesis. The inhibition of ribosome biogenesis leads to the activation of the p53 pathway, which ultimately leads to cell death.
Biochemical and Physiological Effects:
N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide has been shown to have a potent anti-cancer effect in preclinical studies. It selectively targets cancer cells by inhibiting RNA polymerase I transcription, which is overactive in many cancer cells. The inhibition of ribosome biogenesis leads to the activation of the p53 pathway, which ultimately leads to cell death. N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide has also been shown to have a low toxicity profile in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide is its selectivity for cancer cells. This allows for targeted cancer treatment with minimal damage to healthy cells. N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide has also been shown to have a low toxicity profile in animal models. However, one of the limitations of N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosage and treatment regimen for N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide.

Future Directions

There are several future directions for the research and development of N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide. One potential direction is the combination of N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide with other cancer treatments, such as chemotherapy or immunotherapy, to enhance its anti-cancer effect. Another direction is the development of N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide analogs with improved solubility and pharmacokinetic properties. Finally, further research is needed to determine the optimal dosage and treatment regimen for N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide in clinical trials.

Synthesis Methods

The synthesis of N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-cyanooxan-4-ylamine, which is then reacted with 3-(2,4-dimethylphenyl)propanoic acid to form N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide. The final product is obtained after purification by chromatography.

Scientific Research Applications

N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide has been extensively studied for its potential as a cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in many cancer cells. This leads to the suppression of ribosome biogenesis and ultimately cell death. N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide has been tested in various cancer cell lines and animal models, with promising results.

properties

IUPAC Name

N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-13-3-4-15(14(2)11-13)5-6-16(20)19-17(12-18)7-9-21-10-8-17/h3-4,11H,5-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDMUBHYMHBGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)NC2(CCOCC2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.